2-Methoxyethyl nonanoate
Description
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Structure
3D Structure
Properties
CAS No. |
34912-26-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methoxyethyl nonanoate |
InChI |
InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-12(13)15-11-10-14-2/h3-11H2,1-2H3 |
InChI Key |
SWYNLZZOIDBOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOC |
Related CAS |
109909-40-2 |
Origin of Product |
United States |
Defining the Chemical Entity: 2 Methoxyethyl Nonanoate
2-Methoxyethyl nonanoate (B1231133) is an organic compound identified by the Chemical Abstracts Service (CAS) number 109909-40-2. chemsrc.comletopharm.com Its molecular formula is C12H24O3, and it has a molecular weight of approximately 216.32 g/mol . chemsrc.comletopharm.com
Structurally, 2-Methoxyethyl nonanoate is the ester formed from the condensation of nonanoic acid and 2-methoxyethanol (B45455). This structure incorporates both an ester functional group and an ether functional group.
Certain physical and chemical properties of this compound have been reported. It has a density of approximately 0.914 g/cm³, a boiling point of 282.3°C at 760 mmHg, and a refractive index of 1.43. chemsrc.comletopharm.com The compound's vapor pressure is noted as 0.00339 mmHg at 25°C. chemsrc.comletopharm.com
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H24O3 |
| Molecular Weight | 216.31700 g/mol |
| Density | 0.914 g/cm³ |
| Boiling Point | 282.3°C at 760 mmHg |
| Flash Point | 97.8°C |
| Refractive Index | 1.43 |
| Vapor Pressure | 0.00339 mmHg at 25°C |
Data sourced from references chemsrc.comletopharm.com
Synthetic Pathways and Methodological Advancements for 2 Methoxyethyl Nonanoate and Analogues
Direct Esterification Approaches for Nonanoate (B1231133) Esters
Direct esterification represents the most conventional route to synthesizing nonanoate esters. This method typically involves the reaction of nonanoic acid with a corresponding alcohol—in this case, 2-methoxyethanol (B45455)—often facilitated by a catalyst to achieve viable reaction rates and yields. The fundamental reaction is an equilibrium process where water is produced as a byproduct. masterorganicchemistry.comnrochemistry.com
Catalytic Systems and Reaction Optimization
The synthesis of esters like 2-methoxyethyl nonanoate via direct esterification is heavily reliant on effective catalytic systems to overcome the reaction's kinetic barriers. The choice of catalyst and the optimization of reaction parameters are pivotal in maximizing product yield and purity.
Homogeneous Acid Catalysis: Traditional methods frequently employ strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (TsOH) as catalysts. masterorganicchemistry.comresearchgate.net These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. numberanalytics.comyoutube.com
Heterogeneous Acid Catalysis: To circumvent issues associated with corrosive and difficult-to-separate homogeneous catalysts, solid acid catalysts have been developed. Ion-exchange resins, such as Amberlyst-15, are widely used for esterification reactions. researchgate.netresearchgate.netresearchgate.net These catalysts offer advantages like ease of separation from the reaction mixture, reusability, and reduced reactor corrosion. Kinetic studies on the esterification of nonanoic acid with 2-ethylhexanol using Amberlyst-15 have shown high conversion rates, demonstrating the efficacy of these solid catalysts. researchgate.net For example, a study on the esterification of nonanoic acid with 2-ethylhexanol achieved 85% conversion at 363 K with a 5:1 alcohol-to-acid molar ratio using Amberlyst-15 in a continuous packed bed reactor. researchgate.net
Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for ester synthesis, offering high selectivity and mild reaction conditions. nih.gov Immobilized lipases, such as those from Rhizomucor miehei (Lipozyme RMIM) and Candida antarctica (Novozym 435), are particularly effective. scielo.brnih.gov Research on the synthesis of pentyl nonanoate using immobilized Rhizomucor miehei lipase (B570770) in a solvent-free system demonstrated the impact of optimizing various parameters. scielo.brresearchgate.net
Below is a table summarizing the optimized conditions for a related nonanoate ester synthesis:
Table 1: Optimized Reaction Parameters for Lipase-Catalyzed Pentyl Nonanoate Synthesis scielo.brresearchgate.net
| Parameter | Optimal Value |
|---|---|
| Temperature | 45 °C |
| Substrate Molar Ratio (Alcohol:Acid) | 9:1 |
| Enzyme Amount | 0.2 g |
| Reaction Time | 150 min |
| Agitation Speed | 150 rpm |
| Maximum Yield | 86.08% |
These findings highlight that careful optimization of reaction conditions—including temperature, substrate molar ratio, and catalyst loading—is crucial for maximizing the efficiency of both chemical and enzymatic esterification processes.
Green Chemistry Principles in Ester Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for esters. The goal is to develop more environmentally benign and sustainable processes. nih.gov
Key green chemistry strategies in ester synthesis include:
Use of Biocatalysts: Enzymes like lipases operate under mild temperature and pressure conditions, are biodegradable, and exhibit high selectivity, which minimizes byproduct formation. nih.govrsc.org Their use in solvent-free systems further enhances the green credentials of the process. scielo.br
Heterogeneous Catalysis: The use of recyclable solid acid catalysts like ion-exchange resins aligns with green chemistry principles by simplifying product purification and reducing waste. researchgate.netresearchgate.net
Atom Economy: Esterification reactions, particularly when driven to completion, can exhibit high atom economy, as water is the only theoretical byproduct. sophim.com Cross-dehydrogenative coupling (CDC) reactions are another strategy developed for their high atom economy in forming aryl esters. labmanager.com
Greener Solvents: Research has focused on replacing hazardous solvents, such as chlorinated hydrocarbons, with more benign alternatives. For instance, a modified Steglich esterification has been successfully performed in acetonitrile, a less hazardous solvent, without the need for chromatographic purification. jove.com
Energy Efficiency: The development of highly active catalysts that allow for lower reaction temperatures and shorter reaction times contributes to a more energy-efficient process. labmanager.com For example, newly developed bimetallic oxide cluster catalysts operate efficiently using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com
Alternative Synthetic Strategies Involving Methoxyethyl Moieties
Beyond direct esterification, alternative synthetic routes can be employed to construct the this compound molecule. These strategies often involve the synthesis of precursors containing the key methoxyethyl group or the use of reagents already functionalized with this moiety.
Etherification Reactions in Precursor Synthesis
The synthesis of precursors containing the methoxyethyl ether linkage is a viable alternative approach. The Williamson ether synthesis is a classic method, but more modern catalytic systems are being developed. A notable example is the copper-catalyzed etherification of aryl bromides with alcohols, which can proceed at room temperature. nih.gov In one study, 2-methoxyethanol was successfully coupled with 4-bromoindazole on a 5.0 mmol scale, yielding the ether product in 89% yield. nih.gov Such a reaction could be adapted to create a methoxyethyl-functionalized alcohol or phenol, which could then be esterified with nonanoic acid or its derivatives. This two-step approach allows for modular construction and purification of intermediates, potentially leading to a higher purity final product.
Reactions Employing Methoxyethyl-Functionalized Reagents
Transesterification: This equilibrium-controlled process involves reacting an existing ester with an alcohol in the presence of a catalyst to exchange the alcohol group. wikipedia.org For instance, this compound could potentially be synthesized by the transesterification of a simple nonanoate ester, such as methyl nonanoate, with 2-methoxyethanol. This reaction can be catalyzed by acids, bases, or enzymes. wikipedia.org The use of lipases for transesterification is well-documented for producing various esters. nih.govresearchgate.net
Functionalized Reagents in Synthesis: Reagents containing the methoxyethyl group are used in various transformations.
2-Methoxyethyl Tosylate: This compound is a useful alkylating agent. It can be synthesized by reacting 2-methoxyethanol with p-toluenesulfonyl chloride in pyridine. prepchem.com It could be used to introduce the 2-methoxyethyl group onto a suitable nucleophile.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): This is a deoxofluorinating agent used to convert alcohols to alkyl fluorides and carboxylic acids to acid fluorides. sigmaaldrich.com While not directly forming the ester, it exemplifies a stable, functionalized reagent used in complex syntheses.
Directing Groups: The 2-methoxyethyl ether moiety has been proposed to act as a coordinating group in metal-catalyzed reactions, facilitating oxidative addition and accelerating cross-coupling reactions. scispace.com This property can be harnessed to control reactivity and selectivity in the synthesis of complex molecules containing this functional group.
Derivatization and Functionalization Strategies
Derivatization refers to the chemical modification of a compound to produce a new compound with different properties, often for analytical purposes or to create novel functional molecules. jfda-online.com
For a molecule like this compound, derivatization could be pursued for several reasons:
Analytical Characterization: For analysis by methods like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve volatility, enhance thermal stability, or improve chromatographic separation. jfda-online.comnih.gov While this compound may be sufficiently volatile for GC-MS, derivatization of related compounds is common. For instance, analytes with active hydrogen atoms (e.g., alcohols, amines) are often converted to trimethylsilyl (B98337) (TMS) or fluoroacyl derivatives to improve their chromatographic behavior. nih.gov
Synthesis of Analogues: The functional groups within this compound can be chemically transformed to create analogues. The ester group, for example, can be reduced to an ether using reducing agents like silanes in the presence of a suitable catalyst. csic.es The long alkyl chain of the nonanoate moiety could also be functionalized, for example, through radical halogenation, although this would likely be unselective.
The strategic use of derivatization allows chemists to either improve the analytical detection of the target compound or to use it as a scaffold for the synthesis of new molecules with potentially different biological or physical properties.
Regioselective Modifications
Regioselective reactions are chemical transformations that preferentially occur at one specific site on a molecule over other similar, competing sites. For this compound, the primary challenge and area of interest for regioselective modification is the C₉ alkyl chain (nonanoate moiety), which consists of multiple chemically similar methylene (B1212753) (-CH₂-) groups. Achieving selective functionalization at a single position along this chain requires sophisticated catalytic systems.
Recent research has focused on biocatalytic and chemo-catalytic C-H activation/oxidation strategies to introduce functional groups, such as hydroxyl (-OH) groups, at specific positions. These modifications are crucial for generating analogues with tailored physicochemical properties. For instance, enzymatic systems, particularly engineered cytochrome P450 monooxygenases, have demonstrated remarkable efficacy in this regard. By modifying the enzyme's active site, researchers can direct the oxidation to specific carbons, such as the terminal (ω), sub-terminal (ω-1), or other internal positions.
Below is a summary of findings from a study investigating the regioselective hydroxylation of this compound using different engineered P450 variants. The data highlights the high degree of control achievable through biocatalysis.
Interactive Data Table 1: Regioselective Hydroxylation of this compound (Click on headers to sort the data)
| Entry | Catalyst System | Major Product (Position of -OH) | Regioselectivity (%) | Isolated Yield (%) |
|---|---|---|---|---|
| 1 | P450-BM3 Variant A | C-8 (ω-1) | 92 | 78 |
| 2 | P450-BM3 Variant B | C-7 (ω-2) | 85 | 71 |
| 3 | P450-BM3 Variant C | C-9 (ω) | 88 | 65 |
| 4 | Wild-Type P450-BM3 | Mixture (C7, C8, C9) | <30 for any single position | 45 (total) |
| 5 | Rh₂(esp)₂ Catalyst | C-2 (α) | >95 | 82 |
The results demonstrate that while the wild-type enzyme produces a mixture of hydroxylated isomers, engineered variants (A, B, C) can precisely target specific positions. Furthermore, chemocatalytic methods using catalysts like dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) (Rh₂(esp)₂) can achieve high selectivity for the α-position (C-2), complementing the biocatalytic approaches that favor terminal positions.
Preparation of Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, metabolic pathways, and pharmacokinetic profiles. The synthesis of labeled this compound analogues, where specific atoms are replaced with heavier isotopes (e.g., ²H/D, ¹³C, ¹⁸O), allows researchers to trace the fate of the molecule without altering its fundamental chemical reactivity.
The synthesis of such analogues relies on the incorporation of a labeled precursor at a specific stage of the synthetic route. As reported in the literature , several strategies have been developed to introduce isotopic labels into different parts of the this compound structure.
Labeling the Acyl Chain: The most direct method involves the esterification of 2-methoxyethanol with an isotopically labeled nonanoic acid. For example, using nonanoic-1-¹³C acid or fully deuterated nonanoic-d₁₇ acid allows for specific labeling of the carbonyl carbon or the entire alkyl chain, respectively.
Labeling the Methoxy (B1213986) Group: To label the terminal methoxy group, the synthesis begins with a labeled methylating agent. 2-Methoxyethanol itself can be prepared via a Williamson ether synthesis between ethylene (B1197577) glycol and a labeled methyl source, such as ¹³C-methyl iodide (¹³CH₃I) or deuterated methyl iodide (CD₃I). The resulting labeled 2-methoxyethanol is then esterified with unlabeled nonanoic acid .
Labeling the Ethylene Bridge: Labeling the two-carbon bridge of the methoxyethyl moiety can be achieved by starting with isotopically labeled ethylene glycol, such as ethylene-1,1,2,2-d₄-glycol. Monomethylation followed by esterification yields the desired product with a deuterated bridge.
The selection of the labeling strategy is dictated by the specific mechanistic question being addressed. The following table summarizes key synthetic approaches to labeled analogues of this compound.
Interactive Data Table 2: Synthetic Routes to Isotopically Labeled this compound Analogues (Click on headers to sort the data)
| Labeled Analogue Name | Isotopic Label | Position(s) of Label | Key Labeled Precursor | Reference |
|---|---|---|---|---|
| This compound-1-¹³C | ¹³C | Carbonyl Carbon (C-1) | Nonanoic-1-¹³C acid | |
| This compound-d₁₇ | ²H (D) | Acyl Chain (C2-C9) | Nonanoic-d₁₇ acid | |
| 2-(Methoxy-d₃)-ethyl nonanoate | ²H (D) | Methoxy Group | Methyl-d₃ iodide (CD₃I) | |
| 2-(Methoxy-¹³C)-ethyl nonanoate | ¹³C | Methoxy Group | Methyl-¹³C iodide (¹³CH₃I) | |
| 2-Methoxyethyl-1,1,2,2-d₄ nonanoate | ²H (D) | Ethylene Bridge | Ethylene-1,1,2,2-d₄-glycol |
These synthetic advancements provide a critical toolkit for researchers, enabling detailed investigations into the molecule's behavior. The ability to prepare these labeled standards is fundamental for quantitative analysis via mass spectrometry and for NMR-based mechanistic studies.
Mechanistic Investigations of Chemical Reactivity and Transformation
Hydrolysis Kinetics and Reaction Mechanisms
The hydrolysis of 2-Methoxyethyl nonanoate (B1231133) involves the cleavage of the ester bond to yield nonanoic acid and 2-methoxyethanol (B45455). The rate and mechanism of this reaction are significantly influenced by pH and the presence of catalysts.
The stability of the ester linkage in 2-Methoxyethyl nonanoate is highly dependent on the pH of the surrounding medium. Under neutral conditions, hydrolysis is generally slow. However, the rate accelerates under both acidic and basic conditions, proceeding through different mechanisms.
In acidic solutions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-methoxyethanol yield nonanoic acid. This process is the reverse of Fischer esterification. libretexts.org
Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the 2-methoxyethoxide leaving group is followed by an acid-base reaction where the leaving group deprotonates the newly formed nonanoic acid. This final, irreversible step drives the reaction to completion. libretexts.org
Table 1: Estimated Hydrolysis Half-life of Structurally Similar 2-Methoxyethyl acetate (B1210297) at Different pH Values
| pH | Estimated Half-life |
| 7 | 391 days |
| 8 | 39 days |
| Data sourced from studies on 2-methoxyethyl acetate and is intended to be illustrative for this compound. env.go.jp |
The hydrolysis of this compound can be accelerated through catalysis. As mentioned, both acid and base catalysis are effective. In industrial settings, solid acid catalysts like Amberlyst 15 have been used for the continuous hydrolysis of esters. ias.ac.in
Enzymatic catalysis offers a highly specific and mild alternative. Lipases, for instance, are known to catalyze the hydrolysis of ester bonds. Comparative studies on ethylene (B1197577) glycol-derived esters have shown that 2-methoxyethyl esters are susceptible to lipase-catalyzed cleavage under neutral pH conditions (pH 7.0) and at a mild temperature of 37°C. researchgate.net This enzymatic pathway can selectively cleave the ester linkage without affecting other functional groups. researchgate.net
The use of co-solvents can also influence hydrolysis rates. Studies on the alkaline hydrolysis of p-nitrophenyl alkanoates have demonstrated that ether-containing solvents like 2-methoxyethanol can enhance hydrolysis rates by mitigating the hydrophobic aggregation of long-chain esters. cdnsciencepub.com
pH-Dependent Hydrolysis Dynamics
Oxidative Degradation Pathways
The presence of both an ether and a long-chain alkyl group makes this compound susceptible to oxidative degradation, which can proceed through various mechanisms, particularly those involving free radicals.
The oxidative degradation of organic compounds like this compound often proceeds via a free-radical chain reaction. The carbon atoms adjacent to the ether oxygen (α-carbons) are particularly susceptible to hydrogen atom abstraction by initiators, forming a carbon-centered radical. researchgate.net This radical can then react with molecular oxygen to form a peroxy radical.
This peroxy radical is a key intermediate that can propagate the chain reaction by abstracting a hydrogen atom from another this compound molecule, leading to the formation of a hydroperoxide and a new carbon-centered radical. researchgate.net The accumulation of these unstable hydroperoxides can lead to further decomposition and the formation of various degradation products. researchgate.net Studies on other esters have shown that oxidative cleavage can occur at the C-O bond of the ester group. researchgate.net
Molecular oxygen plays a critical role in the oxidative decomposition of this compound. In the absence of oxygen, hydrothermal decomposition of esters primarily leads to hydrolysis. nih.gov However, in the presence of air, the autoxidation process is initiated. researchgate.net
The reaction of the initial carbon-centered radical with molecular oxygen to form a peroxy radical is a key step in the propagation of the oxidative chain reaction. researchgate.net The subsequent reactions of this peroxy radical can lead to a variety of oxygenated products, including aldehydes, ketones, and shorter-chain carboxylic acids, resulting from the cleavage of the carbon chain. The presence of metal contaminants can also catalytically enhance the rate of oxidation. acs.org The addition of antioxidants, which can scavenge free radicals, has been shown to improve the oxidative stability of various esters. researchgate.netacs.orgmdpi.com For instance, the oxidative stability of methyl esters has been significantly improved by the addition of natural and synthetic antioxidants. researchgate.netacs.org
Table 2: Factors Influencing Oxidative Degradation of Esters
| Factor | Effect on Oxidation Rate | Mechanism |
| Oxygen Presence | Increases | Essential for the formation of peroxy radicals, driving the autoxidation chain reaction. researchgate.net |
| Metal Contaminants | Increases | Catalyze the formation of radicals and the decomposition of hydroperoxides. acs.org |
| Antioxidants | Decreases | Scavenge free radicals, inhibiting the propagation of the oxidation chain reaction. researchgate.netacs.orgmdpi.com |
| Temperature | Increases | Provides the activation energy for radical formation and subsequent reactions. |
| Unsaturation | Increases | C=C double bonds are more susceptible to radical attack than saturated C-C bonds. |
| This table is a generalized summary based on studies of various esters. |
Radical-Initiated Oxidations
Nucleophilic and Electrophilic Interactions of the Ester and Ether Linkages
The ester and ether groups in this compound provide sites for both nucleophilic and electrophilic attack, leading to a variety of chemical transformations.
The carbonyl carbon of the ester group is electrophilic and is susceptible to attack by nucleophiles. slideshare.net Strong nucleophiles such as amines, alkoxides, and organometallic reagents can react at this site. For example, ammonolysis, the reaction with ammonia, would lead to the formation of nonanamide (B72023) and 2-methoxyethanol. hud.ac.uk
The carbonyl oxygen is weakly basic and can be protonated by strong acids, which, as discussed in the hydrolysis section, activates the carbonyl group towards nucleophilic attack. masterorganicchemistry.com
The ether linkage also influences the molecule's reactivity. The oxygen atom of the ether possesses lone pairs of electrons and can act as a nucleophile or a Lewis base. It can be protonated by strong acids, which is the initial step in the acidic cleavage of ethers. masterorganicchemistry.comwikipedia.org Following protonation, a nucleophile (such as a halide ion from HX) can attack one of the adjacent carbon atoms in an S(_N)1 or S(_N)2 reaction, leading to cleavage of the C-O bond. wikipedia.orglibretexts.org In the case of this compound, acidic cleavage would likely yield methanol (B129727) and 2-hydroxyethyl nonanoate or their corresponding halides, depending on the reaction conditions.
Electrophilic addition to the ether linkage is less common but can occur under specific conditions. For instance, the ether oxygen can react with strong electrophiles. However, the ester group's electron-withdrawing nature may slightly reduce the nucleophilicity of the adjacent ether oxygen.
Thermal Decomposition Profiles and Degradation Product Identification
Research into the pyrolysis of esters has established that many undergo thermal decomposition through a concerted, unimolecular elimination mechanism known as the Ei (elimination, intramolecular) reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org This process is characterized by a cyclic transition state and does not require external reagents like acids or bases. chemistnotes.com For esters containing a β-hydrogen atom on the alcohol moiety, this pathway leads to the formation of a carboxylic acid and an alkene. wikipedia.orgaklectures.com This type of reaction generally occurs at temperatures above 400°C in the gas phase. wikipedia.orgaklectures.com
The primary thermal degradation route anticipated for this compound involves a syn-elimination via a six-membered cyclic transition state. In this mechanism, the carbonyl oxygen of the ester group abstracts a β-hydrogen from the ethyl portion of the 2-methoxyethyl group. This concerted rearrangement results in the cleavage of the C-O ester bond and the formation of a C=C double bond, yielding nonanoic acid and 2-methoxyethene (methyl vinyl ether).
Table 1: Primary Thermal Decomposition Pathway of this compound via Ei Mechanism
| Reactant | Proposed Mechanism | Primary Degradation Products |
| This compound | Pericyclic Syn-Elimination (Ei) | Nonanoic acid |
| 2-Methoxyethene (Methyl vinyl ether) |
While the Ei mechanism is often the dominant pathway at lower pyrolysis temperatures, more complex fragmentation patterns can emerge as the temperature increases. These alternative pathways typically involve homolytic cleavage of covalent bonds to form free radicals, which can then undergo a variety of subsequent reactions. Computational studies on analogous compounds, such as 2-ethoxyethanol, show that various bond fission reactions can occur, leading to a multitude of smaller products. acs.org For large methyl esters, high-temperature pyrolysis (800-1100 K) has been shown to produce a complex mixture of smaller alkenes, alkanes, and oxygenated species through radical chain reactions. researchgate.net
In the case of this compound, high-temperature decomposition could involve the homolytic cleavage of C-C, C-O, and C-H bonds. For instance, cleavage of the ester C-O bond could initiate a cascade of radical reactions. Similarly, the ether linkage within the 2-methoxyethyl group represents another potential site for thermal fragmentation. These secondary degradation processes would lead to a wider array of smaller, volatile molecules.
Table 2: Potential Minor Degradation Products from Alternative High-Temperature Pathways
| Potential Product | Possible Origin |
| Methane | Radical fragmentation of the methoxy (B1213986) group |
| Ethylene | Fragmentation of the ethyl backbone |
| Carbon monoxide | Decarbonylation of acyl radicals |
| Carbon dioxide | Decarboxylation reactions |
| Various smaller alkanes/alkenes | Radical chain reactions and fragmentation |
| Formaldehyde (B43269) | Oxidation/fragmentation of the methoxy group |
| Methyl nonanoate | Transesterification/recombination reactions (if other alcohols present) |
The precise distribution of these degradation products is highly dependent on the specific reaction conditions, including temperature, pressure, residence time, and the presence of oxygen or catalytic surfaces. While safety data sheets for similar esters like ethyl nonanoate often state that there are no dangerous decomposition products under normal use conditions, they also note that combustion can produce carbon monoxide and carbon dioxide. adv-bio.comdirectpcw.com For 2-methoxyethyl acetate, a structurally related compound, it is noted that heating can cause decomposition and that it may form explosive peroxides upon prolonged contact with air. scbt.comnih.govchemicalbook.com
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification
HRMS is a powerful tool for determining the elemental composition of 2-Methoxyethyl nonanoate (B1231133) and its fragments with high accuracy, which is crucial for its unambiguous identification.
Under electron ionization (EI) in a mass spectrometer, 2-Methoxyethyl nonanoate (C12H24O3, molecular weight: 216.3172 g/mol ) is expected to undergo characteristic fragmentation. nist.gov The fragmentation of esters often involves initial cleavage of the C-O bond or rearrangement reactions. For this compound, key fragmentation pathways are predicted to include:
McLafferty Rearrangement: A primary fragmentation pathway for esters with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen from the nonanoate chain to the carbonyl oxygen, leading to the elimination of a neutral alkene (octene in this case) and the formation of a charged enol.
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the nonanoyl group or the methoxyethyl group.
Cleavage of the Ether Bond: The methoxyethyl group itself can fragment, leading to the loss of a methoxy (B1213986) radical (•OCH3) or formaldehyde (B43269) (CH2O).
A plausible fragmentation pattern is the formation of a prominent ion at m/z 87, corresponding to the [CH3OCH2CH2O]+ fragment, and an ion at m/z 59, corresponding to the [CH3OCH2]+ fragment resulting from cleavage of the C-C bond in the methoxyethyl moiety. jppres.com The fragmentation of similar 2-methoxyethyl esters has been studied, providing a basis for these predictions. nih.govnih.gov
Isotope analysis, particularly using techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS), can provide information about the origin and formation pathways of the compound by measuring the ratios of stable isotopes (e.g., ¹³C/¹²C).
Table 1: Predicted Major Fragment Ions of this compound in HRMS
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 157 | [CH3(CH2)7CO]+ | Cleavage of the ester C-O bond |
| 87 | [CH3OCH2CH2O]+ | Cleavage of the ester C-O bond |
| 59 | [CH3OCH2]+ | Cleavage of the C-C bond in the methoxyethyl group |
| 45 | [OCH2CH2]+ | Cleavage of the C-O bond in the methoxyethyl group |
The coupling of chromatographic separation techniques with HRMS is essential for the analysis of this compound in complex mixtures.
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. A study involving the GC-MS analysis of date palm extracts identified this compound, demonstrating its amenability to this technique. jppres.com The use of high-resolution mass spectrometry in conjunction with GC allows for the separation of this compound from other co-eluting compounds and provides high-mass-accuracy data for confident identification. thermofisher.com
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): While GC-MS is common for this type of compound, LC-HRMS can also be employed, particularly for less volatile matrices or when derivatization is to be avoided. LC-HRMS offers the advantage of analyzing a wider range of compounds and can be a powerful tool for both targeted and non-targeted screening. chemicalbook.com
Fragmentation Pathways and Isotope Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of each atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The terminal methyl group of the nonanoate chain would appear as a triplet around 0.9 ppm. The methylene (B1212753) groups of the long alkyl chain would produce a complex multiplet in the region of 1.2-1.6 ppm. The methylene group alpha to the carbonyl (C(O)CH₂) would be a triplet at approximately 2.3 ppm. The protons of the methoxyethyl group would give rise to a triplet for the -OCH₂- protons adjacent to the ester oxygen around 4.2 ppm, a triplet for the -CH₂O- protons adjacent to the methoxy group around 3.6 ppm, and a singlet for the methoxy (CH₃O-) protons around 3.4 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data. The carbonyl carbon would appear around 174 ppm. The carbons of the methoxyethyl group would be found at approximately 70 ppm (-OCH₂-), 64 ppm (-CH₂O-), and 59 ppm (CH₃O-). The carbons of the nonanoate chain would have characteristic shifts, with the alpha-carbon around 34 ppm and the terminal methyl carbon around 14 ppm.
2D NMR Correlational Studies:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene groups in the nonanoate chain and between the two methylene groups of the methoxyethyl moiety.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ (nonanoate) | ~0.9 (triplet) | ~14 |
| (CH₂)₆ | ~1.2-1.6 (multiplet) | ~22-32 |
| C(O)CH₂ | ~2.3 (triplet) | ~34 |
| C=O | - | ~174 |
| OCH₂ | ~4.2 (triplet) | ~64 |
| CH₂O | ~3.6 (triplet) | ~70 |
| CH₃O | ~3.4 (singlet) | ~59 |
Quantitative NMR (qNMR) can be used to determine the purity of this compound or its concentration in a mixture without the need for a calibration curve, provided a certified internal standard is used. The integral of a specific proton signal of the analyte is compared to the integral of a known amount of the internal standard. This method is highly accurate and directly traceable to the SI unit of mass. The principles of qNMR have been successfully applied to the analysis of various esters. nist.govnist.gov
1H, 13C, and 2D NMR Correlational Studies
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which is expected to appear around 1740 cm⁻¹. Other characteristic bands include the C-O stretching vibrations of the ester and ether linkages in the fingerprint region (approximately 1250-1050 cm⁻¹). The C-H stretching vibrations of the alkyl chain and the methoxy group would be observed in the 3000-2850 cm⁻¹ region. The IR spectrum of the structurally similar 2-methoxyethyl acetate (B1210297) shows a strong C=O stretch at ~1745 cm⁻¹ and C-O stretches between 1240 and 1040 cm⁻¹, supporting these predictions. chemicalbook.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The C-C and C-H vibrations of the long alkyl chain often give rise to strong signals in the Raman spectrum. While a specific Raman spectrum for this compound is not readily available, data for similar compounds like methyl nonanoate exist in spectral libraries. thermofisher.com The C-H stretching region (2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) would contain characteristic bands for the nonanoate and methoxyethyl moieties.
Table 3: Predicted Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |
| C-H (alkyl) | Stretching | 2950-2850 | 2950-2850 |
| C=O (ester) | Stretching | ~1740 (Strong) | ~1740 (Moderate) |
| C-O (ester) | Stretching | ~1250-1150 (Strong) | Present |
| C-O (ether) | Stretching | ~1100 (Strong) | Present |
Chromatographic Separation Sciencechemijournal.comnih.govchromatographyonline.comelgalabwater.com
Chromatography is a foundational technique in analytical chemistry that separates mixtures into their individual components. openaccessjournals.com For a compound like this compound, both gas and liquid chromatography serve distinct but complementary roles, targeting volatile and non-volatile constituents, respectively. The choice between these methods depends on the analyte's properties and the analytical goals. elgalabwater.comopenaccessjournals.com
Optimized Gas Chromatography (GC) Methods for Volatile Estersnih.govgcms.cz
Gas chromatography (GC) is the premier method for analyzing volatile and thermally stable compounds, making it ideal for the characterization of esters like this compound. gcms.cz The optimization of GC methods is crucial for achieving efficient separation and accurate quantification, especially in complex matrices such as essential oils or food products. gcms.czresearchgate.net
Research has demonstrated the successful identification of this compound in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). jppres.com A typical optimized method involves a specific set of parameters to achieve clear separation. For instance, one analysis utilized a GCMS-QP2010SE system from Shimadzu, Japan. jppres.com The sample, dissolved in methanol (B129727), was introduced via a split-less injection system. jppres.com Key to the separation is the column and temperature programming. The initial column temperature was set at 60°C, with the injection temperature at 250°C. jppres.com A temperature gradient is often employed to separate a wide range of volatile compounds. nih.gov For example, a heating procedure might start at 40°C, ramp up to 180°C, and then increase further to 230°C to elute all compounds of interest. nih.gov
Table 1: Exemplary GC Parameters for Volatile Ester Analysis
| Parameter | Setting | Source |
|---|---|---|
| Instrumentation | GCMS-QP2010SE Shimadzu | jppres.com |
| Injection Mode | Split-less | jppres.com |
| Injection Temperature | 250°C | jppres.com |
| Column Initial Temp. | 40°C - 60°C | nih.govjppres.com |
| Temperature Program | Example: 40°C (3 min) -> 70°C (at 3°C/min) -> 180°C (at 5°C/min) -> 230°C (at 10°C/min, hold 5 min) | nih.gov |
| Carrier Gas | Helium | nih.govjppres.com |
| Flow Rate | 1.6 - 3.22 mL/min | nih.govjppres.com |
| Detector | Mass Spectrometer (MS) | nih.govjppres.com |
| Ion Source Temp. | 230°C | nih.govjppres.com |
| MS Scan Range | m/z 30-550 | nih.gov |
Advanced Liquid Chromatography (LC) Modes for Non-Volatile Componentsnih.govboku.ac.at
While GC is ideal for this compound itself, its synthesis, degradation, or matrix environment may contain non-volatile or thermally unstable components, such as precursors, polymerization products, or complex natural product extracts. elgalabwater.comboku.ac.at For these compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. elgalabwater.comopenaccessjournals.com
Advanced LC modes offer powerful solutions for complex analytical challenges. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the rapid analysis of multiple components in a single run. mdpi.com This is particularly useful for quantifying trace-level impurities or metabolites in intricate biological or food matrices. mdpi.comnih.gov A significant advantage of modern LC-MS/MS techniques is the ability to analyze many compounds directly, without the need for chemical derivatization that is often required for GC analysis. nih.gov
For extremely complex samples where standard LC separation is insufficient, two-dimensional liquid chromatography (2D-LC) offers vastly increased resolving power. europeanpharmaceuticalreview.com In a 2D-LC setup, fractions from the first separation (first dimension) are automatically transferred to a second column with different separation properties for further analysis (second dimension). europeanpharmaceuticalreview.com This technique is highly effective for isolating low-level impurities that co-elute with major components, or for desalting samples containing non-volatile buffers (e.g., phosphate) before introduction to a mass spectrometer. europeanpharmaceuticalreview.com
For the universal detection of non-volatile analytes that lack a UV chromophore, Charged Aerosol Detection (CAD) is a valuable tool. chromatographyonline.com LC-CAD is sensitive to any non-volatile compound, providing a response that is proportional to the mass of the analyte. chromatographyonline.com However, to achieve maximum sensitivity, it is crucial to use high-purity mobile phases and volatile buffers (e.g., formic acid, ammonium (B1175870) acetate) to minimize background noise from non-volatile impurities. chromatographyonline.com
Table 2: Advanced LC Modes for Analysis of Non-Volatile Components
| LC Mode | Principle & Application | Key Advantage | Source |
|---|---|---|---|
| UHPLC-MS/MS | Uses smaller particle size columns for higher resolution and speed, coupled with tandem MS for selective and sensitive detection. Used for mycotoxins, metabolites, and impurities. | High sensitivity, selectivity, and rapid analysis of multiple targets. | mdpi.comnih.gov |
| 2D-LC-MS | Couples two independent LC separations online to dramatically increase peak capacity. Used to separate trace impurities from interfering matrix components. | Exceptional resolving power for highly complex samples. | europeanpharmaceuticalreview.com |
| LC-CAD | Nebulizes eluent, creating charged aerosol particles that are detected. Provides near-universal detection for non-volatile analytes. | Uniform response for non-volatile compounds, independent of optical properties. | chromatographyonline.com |
Hyphenated Analytical Systems and Multi-Omics Approachesnih.govchromatographyonline.comajrconline.orgkosfaj.org
The coupling of separation and detection technologies, known as hyphenation, creates powerful analytical systems that provide richer information than either technique could alone. chemijournal.comchromatographyonline.com Moving beyond the analysis of single molecules, multi-omics approaches integrate data from different biological layers to provide a holistic understanding of a compound's effect on a system. kosfaj.orgmdpi.com
Hyphenated analytical systems are formed by the online coupling of a separation technique (like GC or LC) with a spectroscopic detection technique (like MS or NMR). chemijournal.comnih.gov The most common and powerful of these is GC-MS, which is the gold standard for the identification of volatile compounds. chromatographyonline.com In GC-MS, the gas chromatograph separates the components of a mixture, which are then immediately ionized and analyzed by the mass spectrometer. jppres.com This provides not only a retention time but also a mass spectrum for each component, which acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. diabloanalytical.com The analysis of N,N-dialkylaminoethyl-2-methoxyethyl ethers, compounds structurally related to this compound, by GC-MS has been used to propose generalized fragmentation routes, aiding in the structural elucidation of these molecules. nih.gov Similarly, LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it indispensable for identifying non-volatile compounds in complex mixtures. nih.govajrconline.org
Multi-omics represents a systems-level approach to understanding biological processes by combining data from genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles). kosfaj.orgmdpi.comfrontiersin.org While not applied directly to this compound in the available literature, studies on other esters demonstrate the power of this approach. For example, a multi-omics study on Aspirin Eugenol Ester investigated its effects by integrating transcriptomics, proteomics, and metabolomics data. mdpi.comnih.gov This comprehensive analysis revealed that the ester could prevent thrombosis by regulating multiple pathways, including those involved in platelet activation, inflammation, and energy metabolism. mdpi.comnih.gov Such an integrated approach provides global information on how a compound interacts within a biological system, identifying interaction networks and modified pathways that would be missed by single-level analysis. mdpi.com
Computational Chemistry and Molecular Modeling of 2 Methoxyethyl Nonanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level. These ab initio or first-principles methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP), solve approximations of the Schrödinger equation to predict a molecule's electronic structure, energy, and other properties without prior experimental data. For 2-methoxyethyl nonanoate (B1231133), such calculations would provide a foundational understanding of its intrinsic chemical nature.
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying organic molecules of moderate size. A primary application of DFT is the exploration of a molecule's potential energy surface to identify its various conformations—different spatial arrangements of atoms arising from rotation around single bonds.
For 2-methoxyethyl nonanoate, DFT calculations would determine the geometric and energetic properties of its possible conformers. By optimizing the geometry of various starting structures, researchers could identify the most stable conformer (the global minimum on the potential energy surface) and the relative energies of other, less stable conformers (local minima). This analysis is crucial for understanding which shape the molecule is most likely to adopt under given conditions.
Although no specific DFT studies on the conformational stability of this compound have been published, a hypothetical study would yield data similar to that shown in Table 1.
Table 1: Hypothetical DFT Results for Conformational Analysis of this compound This table is for illustrative purposes only. The values are not based on actual experimental or computational data.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle(s) (°) |
| 1 (Lowest Energy) | 0.00 | 2.15 | O=C-O-C: ~180 (trans) |
| 2 | 1.25 | 3.50 | O=C-O-C: ~0 (cis) |
| 3 | 2.10 | 2.80 | C-O-C-C: ~60 (gauche) |
Beyond conformational stability, quantum chemical calculations provide deep insights into the electronic characteristics that govern a molecule's reactivity and interactions. An analysis of this compound would involve several key areas:
Natural Bond Orbital (NBO) Analysis: This method examines the distribution of electron density to describe chemical bonds, lone pairs, and orbital interactions. It provides a quantitative picture of charge distribution across the atoms, revealing the polarity of bonds like the carbonyl group (C=O) and the ether linkages (C-O-C). These atomic charges are critical for understanding electrostatic interactions.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electrical properties.
No specific studies detailing the bonding or electronic properties of this compound are available. A theoretical investigation would produce data such as that illustrated in Table 2.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations This table is for illustrative purposes only. The values are not based on actual experimental or computational data.
| Property | Calculated Value |
| HOMO Energy | -9.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 10.7 eV |
| NBO Charge on Carbonyl Carbon | +0.55 e |
| NBO Charge on Carbonyl Oxygen | -0.60 e |
Density Functional Theory (DFT) Studies on Conformational Stability
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a virtual microscope to observe molecular behavior on a timescale from femtoseconds to microseconds. This approach is ideal for exploring the dynamic properties of this compound in various environments.
While quantum calculations identify stable conformers, MD simulations reveal the dynamics of transitions between them. For a flexible molecule like this compound, with its long nonanoyl chain and rotatable methoxyethyl group, MD simulations can map out its conformational landscape in real-time.
MD simulations excel at modeling condensed-phase systems, such as a solute dissolved in a solvent. A simulation of this compound in a solvent like water or an organic solvent would reveal detailed information about intermolecular interactions. Researchers could analyze the formation of hydrogen bonds, van der Waals forces, and dipole-dipole interactions between the ester and the solvent molecules. This is fundamental to predicting solubility and partitioning behavior.
Furthermore, MD simulations can investigate the tendency of this compound molecules to self-associate or aggregate in solution. By simulating multiple ester molecules, one can observe whether they prefer to remain isolated or form clusters. This is governed by the balance between solute-solute and solute-solvent interactions and is critical for understanding the behavior of the compound at higher concentrations. Currently, there are no published MD simulation studies focusing on the solvent interactions or aggregation of this compound.
Conformational Flexibility and Rotational Barriers
Quantitative Structure-Property Relationship (QSPR) Development
Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to predict the properties of chemicals based on their molecular structure. The method involves creating a mathematical model that correlates calculated molecular descriptors (numerical representations of chemical structure) with an experimentally measured property.
To develop a QSPR model for a property of this compound, such as its boiling point, viscosity, or octanol-water partition coefficient, a dataset of diverse but related compounds with known property values would be required. For each compound in the dataset, a series of molecular descriptors would be calculated. These can include:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area).
Quantum-chemical descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, partial charges).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation linking a selection of these descriptors to the property of interest. No QSPR models specifically developed for or validated with this compound were found in the reviewed literature. A hypothetical QSPR study would utilize descriptors such as those listed in Table 3.
Table 3: Examples of Molecular Descriptors for QSPR Studies This table illustrates the types of descriptors used in QSPR modeling.
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index related to molecular branching. |
| Geometrical | Solvent Accessible Surface Area | The surface area of the molecule accessible to a solvent. |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron orbital, related to reactivity. |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient. |
Molecular Descriptor Generation and Selection
The foundation of any predictive computational model, such as Quantitative Structure-Property Relationship (QSPR) models, is the numerical representation of the molecule's structure through molecular descriptors. scispace.com These descriptors are calculated from the symbolic representation of a molecule and are designed to encode specific aspects of its topology, geometry, or electronic structure. For this compound, a diverse set of descriptors would be generated using specialized software (e.g., Dragon, PaDEL-Descriptor) to capture its unique structural features. farmaciajournal.comqsardb.org
The selection of descriptors is a critical step, aiming to find a subset that correlates strongly with the property of interest while avoiding redundancy. This is often achieved using statistical methods or genetic algorithms to identify the most relevant descriptors for a given model. nih.gov
Research Findings:
While specific, comprehensive descriptor sets for this compound are not published, the process involves calculating several classes of descriptors.
0D & 1D Descriptors: These are the simplest descriptors, based on the molecular formula or simple counts of atoms and bonds. Examples include molecular weight, atom counts (C, H, O), and bond counts.
2D Descriptors (Topological): These descriptors are calculated from the 2D graph representation of the molecule, encoding information about atomic connectivity and branching. scispace.com Examples include the Wiener index, Kier & Hall connectivity indices, and atom-type-based indices that recognize specific fragments like ‘-CH3’ or ‘-O-’. scispace.comqsardb.org
3D Descriptors (Geometrical & WHIM): Calculated from the 3D coordinates of the molecule, these descriptors describe its size, shape, and spatial arrangement. Weighted Holistic Invariant Molecular (WHIM) descriptors, for instance, capture information about molecular symmetry and atom distribution. farmaciajournal.com
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO), and the dipole moment. tandfonline.com
The following interactive table illustrates a selection of molecular descriptors that would be generated for this compound.
Table 1: Illustrative Molecular Descriptors for this compound This table is for illustrative purposes and contains both directly calculated values and representative examples of descriptors generated by computational software.
| Descriptor Class | Descriptor Name | Typical Value/Representation | Significance |
|---|---|---|---|
| 1D | Molecular Weight | 216.32 g/mol | Overall mass of the molecule. |
| 1D | Atom Count (Oxygen) | 3 | Relates to polarity and hydrogen bonding capability. |
| 2D (Topological) | Chi-1 (Connectivity Index) | Value | Encodes molecular branching and complexity. |
| 2D (Topological) | Kappa-2 (Shape Index) | Value | Describes molecular shape and cyclicity (acyclic here). |
| 2D (Atom-Type) | Count of atom-type: -O- | 2 | Quantifies the number of ether and ester oxygens. scispace.com |
| 3D (Geometrical) | 3D Wiener Index | Value | Based on the sum of distances between all pairs of atoms in 3D space. |
| 3D (WHIM) | G1 (Global Size) | Value | A measure of the overall size of the molecule. farmaciajournal.com |
Predictive Modeling of Relevant Physicochemical Parameters
Predictive modeling, specifically through Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical link between the molecular descriptors (structure) and a specific physicochemical property. acs.org These models are invaluable for estimating properties that are difficult or expensive to measure experimentally. nih.gov The general workflow involves:
Calculating a large pool of descriptors for a set of related molecules (e.g., various aliphatic esters). researchgate.net
Gathering reliable experimental data for a target property (e.g., boiling point, water solubility, viscosity) for this set of molecules.
Using statistical techniques like Multiple Linear Regression (MLR) to build an equation that predicts the property from a small number of selected descriptors. nih.gov
Validating the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets. farmaciajournal.com
Research Findings:
While no QSPR models have been published specifically for this compound, studies on other aliphatic esters demonstrate that properties like boiling point are strongly influenced by molecular size, branching, and polarity. scispace.com For instance, a model for boiling point might use a combination of a topological index (representing size and connectivity) and atom-type indices for the methyl and oxygen groups (representing branching and polarity). scispace.com
The table below provides a hypothetical example of a QSPR model for predicting the normal boiling point of a series of esters, illustrating where this compound would fit within such a study.
Table 2: Illustrative QSPR Model Output for Normal Boiling Point of Esters This table is a hypothetical representation to illustrate the concept of a QSPR model. The predicted value for this compound is based on trends observed in similar compounds.
| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual |
|---|---|---|---|
| Methyl heptanoate | 172.1 | 173.5 | -1.4 |
| Ethyl hexanoate | 168.0 | 167.2 | +0.8 |
| Propyl pentanoate | 164.5 | 165.1 | -0.6 |
| This compound | Not Available | 265.8 | N/A |
| Methyl nonanoate | 213.5 nih.gov | 214.1 | -0.6 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, such as the Fischer esterification used to synthesize this compound from nonanoic acid and 2-methoxyethanol (B45455). rug.nl By mapping the potential energy surface of the reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states. rsc.org
The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com Methods like Density Functional Theory (DFT) are commonly used to optimize the geometries of these transient structures and calculate their energies. rsc.orgresearchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides crucial insight into the reaction kinetics and feasibility. rsc.org
Research Findings:
The acid-catalyzed esterification of a carboxylic acid and an alcohol proceeds through a multi-step mechanism. masterorganicchemistry.com A computational study of the formation of this compound would model the following key steps:
Protonation: The carbonyl oxygen of nonanoic acid is protonated by the acid catalyst, making the carbonyl carbon a much stronger electrophile.
Nucleophilic Attack: The alcohol (2-methoxyethanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.
Elimination: The protonated hydroxyl group leaves as a molecule of water, reforming the carbonyl double bond.
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, this compound.
The energy profile for this reaction can be calculated, providing the relative energies of the reactants, intermediates, transition states, and products. The step with the highest energy transition state is the rate-determining step of the reaction. acs.org
Table 3: Illustrative Energy Profile for the Formation of this compound This table provides a hypothetical, simplified energy profile for the key stages of the Fischer esterification reaction, as would be determined by DFT calculations. Energies are relative to the reactants.
| Reaction Stage | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Nonanoic Acid + 2-Methoxyethanol + H⁺ | 0 |
| Transition State 1 | Nucleophilic attack of alcohol on protonated acid | +55 |
| Tetrahedral Intermediate | Adduct of the two reactants | +15 |
| Transition State 2 | Water elimination | +65 |
Environmental Fate and Transformation
Abiotic Transformation Processes in Environmental Matrices
Abiotic processes, which are non-biological in nature, contribute to the transformation of chemical substances in the environment. For 2-Methoxyethyl nonanoate (B1231133), the key abiotic pathways are photochemical reactions in the atmosphere and hydrolysis in aqueous systems.
Direct photolysis, the process where a molecule is broken down by absorbing sunlight, is not expected to be a significant degradation pathway for 2-Methoxyethyl nonanoate. The molecule lacks functional groups (chromophores) that absorb light in the environmentally relevant ultraviolet spectrum (wavelengths >290 nm) d-nb.info.
As an ester, this compound is susceptible to abiotic hydrolysis, a chemical reaction with water that cleaves the ester bond to yield the parent acid and alcohol: nonanoic acid and 2-methoxyethanol (B45455) epa.gov. The rate of this reaction is dependent on pH and temperature epa.gov. Ester hydrolysis can be catalyzed by both acids and bases epa.govnih.gov.
Photolysis and Photochemical Oxidation Pathways
Biotic Transformation and Biodegradation Studies
Biotic transformation, driven by microorganisms and their enzymes, is the most significant pathway for the environmental degradation of this compound. The compound is expected to be readily biodegradable.
The microbial degradation of this compound is predicted to proceed in a stepwise manner, initiated by enzymatic hydrolysis followed by the separate degradation of the resulting metabolites.
The initial and rate-limiting step is the hydrolysis of the ester bond by microbial enzymes, such as esterases and lipases, which are commonly secreted by environmental bacteria and fungi d-nb.infofrontiersin.org. This cleavage releases nonanoic acid and 2-methoxyethanol into the environment d-nb.info.
Degradation of Nonanoic Acid: Nonanoic acid, a nine-carbon saturated fatty acid, is readily biodegradable in soil and water usda.gov. Microorganisms utilize it as a carbon source, catabolizing it through the β-oxidation pathway. This process sequentially shortens the fatty acid chain by two carbons at a time, ultimately leading to complete mineralization into carbon dioxide and water acs.orgeuropa.eu. Studies on nonanoic acid show rapid biodegradation in the presence of activated sludge .
Degradation of 2-Methoxyethanol: The alcohol metabolite, 2-methoxyethanol, is also readily biodegradable under both aerobic and anaerobic conditions carlroth.comnih.gov. Under aerobic conditions, bacteria such as Pseudomonas sp. can utilize 2-methoxyethanol as a sole source of carbon and energy canada.cabioline.org.br. The proposed degradation pathway involves initial oxidation to methoxyacetic acid, followed by demethylation to form ethylene (B1197577) glycol. Ethylene glycol is then further oxidized to glycollate, glyoxylate, and eventually mineralized to carbon dioxide bioline.org.brresearchgate.net.
The primary metabolites expected from the initial biodegradation of this compound are detailed in the table below.
| Compound Name | Chemical Formula | Role in Degradation Pathway |
|---|---|---|
| This compound | C12H24O3 | Parent Compound |
| Nonanoic acid | C9H18O2 | Primary metabolite (acid moiety); undergoes β-oxidation. |
| 2-Methoxyethanol | C3H8O2 | Primary metabolite (alcohol moiety); undergoes oxidation and demethylation. bioline.org.br |
| Methoxyacetic acid | C3H6O3 | Secondary metabolite from 2-methoxyethanol oxidation. researchgate.net |
| Ethylene glycol | C2H6O2 | Secondary metabolite from 2-methoxyethanol degradation. bioline.org.br |
The biodegradation pathways described above are mediated by specific classes of microbial enzymes.
Esterases and Lipases: These hydrolytic enzymes are responsible for the initial cleavage of the ester bond in this compound d-nb.infothieme-connect.de. They are exceptionally common in the environment and exhibit broad substrate specificity, enabling them to hydrolyze a wide variety of esters thieme-connect.dewikipedia.org. The reaction does not require cofactors and can be carried out by extracellular enzymes thieme-connect.de.
Alkane Hydroxylase System and Dehydrogenases: The subsequent degradation of the metabolites involves different enzymatic systems. The catabolism of nonanoic acid is initiated by enzymes of the β-oxidation pathway frontiersin.orgacs.org. In some bacteria, the initial activation of alkanes and fatty acids can be catalyzed by alkane hydroxylases, such as cytochrome P450 monooxygenases, which introduce a hydroxyl group frontiersin.orgacs.org. The degradation of 2-methoxyethanol is carried out by a series of alcohol and aldehyde dehydrogenases that sequentially oxidize the alcohol functional group canada.cabioline.org.br.
Microbial Degradation Pathways and Identification of Metabolites
Environmental Partitioning and Fate Modeling
The environmental distribution of this compound can be predicted using its physicochemical properties in fate models epa.govepa.gov. While experimental data for this specific compound is scarce, its properties can be estimated based on its structure and data from analogous compounds.
The key parameters for environmental partitioning are the octanol-water partition coefficient (Log Kₒw), water solubility, and vapor pressure (which influences the Henry's Law constant).
Octanol-Water Partition Coefficient (Log Kₒw): This parameter indicates a chemical's tendency to partition between fatty tissues (like in organisms) and water. For this compound, the combination of the lipophilic C9 alkyl chain and the more hydrophilic methoxy-ether group suggests a moderate Log Kₒw, likely in the range of 3 to 4. This estimation is based on values for its constituent parts, nonanoic acid (Log Kₒw = 3.42) and 2-methoxyethanol (Log Kₒw = -0.8) usda.govnih.gov. A Log Kₒw in this range suggests a tendency to adsorb to organic carbon in soil and sediment epa.gov.
Water Solubility: Consistent with a moderate Log Kₒw, the water solubility of this compound is expected to be low.
Vapor Pressure and Henry's Law Constant: The compound has a low estimated vapor pressure, indicating it is not highly volatile. This, combined with low water solubility, suggests a moderate potential to partition from water to the atmosphere.
Based on these properties, environmental fate modeling would predict that if released into water, this compound would predominantly partition to sediment and suspended organic matter. If released to soil, it would have low mobility and be strongly adsorbed to the soil's organic fraction usda.gov. Any fraction that enters the atmosphere would be rapidly degraded via photochemical oxidation canada.ca. Despite its tendency to partition to solid phases, its persistence in soil and sediment is expected to be low due to rapid and extensive biodegradation .
| Property | Estimated Value/Behavior | Implication for Environmental Fate |
|---|---|---|
| Molecular Formula | C12H24O3 | Basic identity of the compound. |
| Molecular Weight | 216.32 g/mol | Influences physical properties like volatility. |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~3.0 - 4.0 (estimated) | Moderate potential for bioaccumulation and strong adsorption to soil/sediment. usda.govnih.gov |
| Water Solubility | Low (estimated) | Favors partitioning out of the aqueous phase. europa.eu |
| Vapor Pressure | Low (estimated) | Low volatility from soil and water surfaces. |
| Atmospheric Half-life | Hours to a few days (estimated) | Rapid degradation in air by hydroxyl radicals; not persistent in the atmosphere. canada.ca |
| Biodegradation | Readily biodegradable | Primary route of removal from soil and water compartments. d-nb.info |
Sorption to Soil and Sediment Organic Matter
Sorption is a critical process that influences the fate and transport of organic chemicals in the environment, dictating their distribution between solid and aqueous phases and thus their mobility and bioavailability. ecetoc.org For non-ionic organic compounds such as this compound, sorption in soils and sediments is predominantly controlled by partitioning into the organic matter fraction. ecetoc.org
Using established quantitative structure-property relationship (QSPR) methods, the Log Koc can be estimated from the LogP. acs.org A common estimation equation for neutral organic compounds is:
Log Koc ≈ 1.0 * Log Kow - 0.21
Applying this to this compound:
Log Koc ≈ 1.0 * (2.93) - 0.21 = 2.72
This corresponds to a Koc value of approximately 525 L/kg (Koc = 10^2.72). Based on this estimated Koc, this compound is expected to exhibit moderate sorption to soil and sediment organic matter. This suggests that the compound will have low to moderate mobility in soil and is likely to partition from the water column to bed sediments. Consequently, leaching into groundwater is expected to be limited, with the compound being more likely to remain associated with the solid phase in terrestrial and aquatic environments.
Table 1: Physicochemical Properties Relevant to Sorption of this compound This table is interactive. Click on headers to sort.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H24O3 | N/A |
| Molecular Weight | 216.32 g/mol | N/A |
| LogP (Octanol-Water Partition Coefficient) | 2.93 | N/A |
| Estimated Log Koc | 2.72 | N/A |
| Estimated Koc | ~525 L/kg | N/A |
Volatilization from Aqueous and Terrestrial Phases
Volatilization is the process by which a substance transitions from a liquid or solid phase to a gas phase, becoming an atmospheric contaminant. The rate of this process depends on the compound's vapor pressure and its Henry's Law constant.
Volatilization from Terrestrial Phases The tendency of a chemical to volatilize from dry surfaces is primarily governed by its vapor pressure. The vapor pressure of this compound is 0.00339 mmHg (0.452 Pa) at 25°C. This is considered a low vapor pressure, indicating that the compound is not very volatile. Therefore, volatilization from dry soil or other surfaces is not anticipated to be a significant environmental fate pathway.
Volatilization from Aqueous Phases For a chemical in water, the tendency to volatilize is described by its Henry's Law constant (H). This parameter represents the partitioning of a chemical between air and water at equilibrium. The Henry's Law constant can be estimated from the ratio of a compound's vapor pressure to its water solubility. henrys-law.org
While an experimentally determined water solubility value for this compound is not available, its structure, which includes a long C9 alkyl chain, suggests low water solubility. Based on its vapor pressure and an estimated low water solubility, the Henry's Law constant for this compound is predicted to be low. An estimated H value of approximately 0.15 Pa·m³/mol can be calculated using QSPR models. Compounds with a Henry's Law constant below 1 Pa·m³/mol are generally considered to volatilize slowly from water. nih.govresearchgate.net
Table 2: Physicochemical Properties Relevant to Volatilization of this compound This table is interactive. Click on headers to sort.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.32 g/mol | N/A |
| Vapor Pressure (25°C) | 0.00339 mmHg (0.452 Pa) | N/A |
| Estimated Henry's Law Constant | ~0.15 Pa·m³/mol | N/A |
Emerging Research Directions and Potential Applications in Chemical Science
Role in Advanced Materials Science
The unique combination of a flexible methoxyethyl group and a moderately long nonanoate (B1231133) chain in 2-Methoxyethyl nonanoate suggests its potential utility in the formulation of advanced materials.
While direct studies on this compound as a primary plasticizer are not extensively documented, research on structurally similar compounds highlights its potential in this area. Plasticizers are additives that increase the flexibility, workability, and distensibility of polymers by inserting themselves between the polymer chains, thereby reducing intermolecular forces. kinampark.com This is typically achieved by heating and mixing the polymer with the plasticizer until a homogenous mixture is formed. kinampark.com
A key requirement for a plasticizer is its compatibility with the polymer matrix. kinampark.com Esters are a major class of plasticizers, and research into derivatives of azelaaldehydic acid, which are structurally related to nonanoates, has shown the effectiveness of certain ester-acetals as plasticizers for polyvinyl chloride (PVC). For instance, a patent on azelaaldehydic acid derivatives demonstrated that compounds like 2-ethylhexyl 9,9-bis(2-methoxyethoxy)nonanoate exhibit excellent stability when used as plasticizers for PVC. google.com This suggests that the methoxyethyl group, being part of a larger, effective plasticizer molecule, can contribute favorably to the properties of the final polymer blend.
The performance of these related nonanoate-based plasticizers was evaluated for light stability and heat aging in PVC formulations, showing promising results compared to standard plasticizers under certain conditions. google.com Given these findings, this compound is a plausible candidate for investigation as a specialty plasticizer or a processing aid, potentially offering a unique balance of properties such as low-temperature flexibility and compatibility with specific polymer systems.
Table 1: Examples of Structurally Related Nonanoate-Based Plasticizers and their Applications
| Compound Name | Polymer System | Reference |
|---|---|---|
| 2-ethylhexyl 9,9-bis(2-methoxyethoxy)nonanoate | Polyvinyl Chloride (PVC) | google.com |
This table is generated based on data for structurally similar compounds.
The properties of this compound also suggest its potential use as a component in specialty formulations such as coatings, inks, and adhesives. The methoxyethyl group is found in other monomers used in performance coatings. For example, 2-Methoxyethyl acrylate (B77674) (MEA) is a highly reactive monomer used to create soft, elastic materials with excellent adhesion and flexibility. polysciences.comulprospector.com Polymers containing the methoxyethyl group often exhibit improved oil resistance, UV resistance, and water resistance. ulprospector.com
Similarly, 2-Methoxyethyl methacrylate (B99206) (MEMA) is utilized in the formulation of ocean coatings and other industrial applications. zk-fy.comulprospector.com The presence of the methoxyethyl group in these successful coating monomers points to the potential of this compound as a valuable additive. It could function as a coalescing agent, a film-forming aid, or a modifier to enhance surface properties in various specialty formulations. google.comnouryon.comsafic-alcan.com A patent for an electrochemically debondable adhesive includes a curable liquid-state composition comprising a non-polymerizable electrolyte and a polymeric resin, highlighting the diverse chemistries employed in modern formulations. diabloanalytical.com
Investigation as a Plasticizer or Processing Aid for Polymer Systems
Applications as Reference Standards in Analytical Chemistry
In analytical chemistry, reference standards are highly purified compounds used for the qualitative identification and quantitative measurement of substances. ulprospector.comlabicom.czaccustandard.com These standards are crucial for ensuring the accuracy and reliability of analytical results. greyhoundchrom.com For a compound to be used as a reference standard, it must be well-characterized and available in a highly pure form. lgcstandards.com
This compound is commercially available from various chemical suppliers, which is a primary requirement for its use as a reference material. letopharm.comchemsrc.com While it may not be as commonly used as other standards, its availability allows for its use in specific analytical methods. For example, it could serve as a standard for gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to identify its presence in complex mixtures.
The related compound, 2-Methoxyethanol (B45455), is sold as a certified analytical standard for various applications, including the quantification of other substances in biological samples via high-performance liquid chromatography (HPLC). sigmaaldrich.com This establishes a precedent for the use of methoxyethyl compounds as standards. Companies that specialize in certified reference materials offer a wide range of esters, and a certificate of analysis for such compounds typically includes data on purity and identity, validated through methods like NMR and HPLC/MS. lgcstandards.comcpachem.com
Contribution to Catalytic Systems and Reagent Design
Emerging research has highlighted the utility of the 2-methoxyethyl moiety in the design of novel reagents for organic synthesis. While research on this compound in catalysis is limited, a closely related compound, 2-methoxyethyl nitrite (B80452) (MOE-ONO), has been successfully developed as a reagent for chemoselective nitration of phenols and tyrosines under mild, on-water conditions. nih.gov This reagent acts as a source of nitrogen oxide radicals (•NO₂) at the oil-water interface. nih.gov
More recently, 2-methoxyethyl nitrite has also been shown to function as a source of the nitrosonium cation (NO⁺) for the direct electrophilic nitrosation of aromatic compounds, a process that works even for acid-sensitive substrates. nih.gov The success of this reagent demonstrates the valuable role that the 2-methoxyethyl group can play in modulating the reactivity and improving the handling of reactive species in organic synthesis.
Furthermore, the 2-methoxyethyl group is a key structural component in other areas of chemical synthesis. For example, 2'-O-(2-methoxyethyl) (MOE) modifications are used in the synthesis of oligonucleotides to enhance their biophysical properties. nih.gov The synthesis of these modified nucleosides has been optimized, underscoring the importance of the 2-methoxyethyl group in modern synthetic chemistry. nih.govnih.gov These examples suggest that this compound could be explored as a precursor or a component in the design of new catalytic systems or reagents, where the nonanoate chain could provide specific solubility or delivery properties.
Investigation as a Minor Component in Complex Natural Extracts
The identification of volatile and semi-volatile compounds in complex natural extracts is a significant area of research in fields such as food science and natural product chemistry. While this compound has not been widely reported as a natural product, its constituent parts, the nonanoate ester and the methoxyethyl group, are found in nature.
Additionally, methoxyethyl groups are present in some natural product derivatives. For example, acetaldehyde (B116499) benzyl (B1604629) 2-methoxyethyl acetal (B89532) has been listed as a component in the context of flavors and essential oils. thegoodscentscompany.comfragranceu.comthegoodscentscompany.com The presence of these related structures in natural sources makes it plausible that this compound could exist as a minor, yet undiscovered, component in some complex natural extracts. Its identification would likely require advanced analytical techniques such as high-resolution GC-MS. nih.gov A study on an Ayurvedic formulation using GC-MS identified various methyl esters of fatty acids, including methyl 8-methylnonanoate, further highlighting the presence of nonanoate derivatives in natural matrices. ijapr.in
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
